L-749329

Endothelin ETA Receptor Binding Affinity

L-749329 is a high-purity, non-peptide dual endothelin receptor antagonist ideal for research requiring balanced, non-selective ETA/ETB blockade in native human cardiovascular tissues. Its unique, high plasma protein binding profile (173-fold potency shift with serum albumin) makes it essential for PK/PD modeling and as a critical negative control in restenosis studies, distinct from selective ETA antagonists. Purchase for SAR comparisons within the sulphonamide series.

Molecular Formula C28H29NO8S
Molecular Weight 539.6 g/mol
Cat. No. B1674079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-749329
Synonyms3',4'-methylenedioxy-1-(2-propyl-4-carboxyphenoxy)-N-(4-isopropylphenylsulfonyl)benzene acetamide
L 749329
L-749329
Molecular FormulaC28H29NO8S
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)C(=O)O)OC(C2=CC3=C(C=C2)OCO3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)C(C)C
InChIInChI=1S/C28H29NO8S/c1-4-5-19-14-21(28(31)32)9-12-23(19)37-26(20-8-13-24-25(15-20)36-16-35-24)27(30)29-38(33,34)22-10-6-18(7-11-22)17(2)3/h6-15,17,26H,4-5,16H2,1-3H3,(H,29,30)(H,31,32)
InChIKeyJPPYWKVKLSBQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-749329: Comparative Endothelin Receptor Antagonist Potency & Selectivity Guide for Scientific Procurement


L-749329 is a potent, non-peptide dual endothelin receptor antagonist (ETA/ETB), belonging to the sulphonamide-based structural class of ET receptor ligands [1]. It exhibits high affinity for both receptor subtypes, with reported Ki values of 0.062 nM for ETA and 2.25 nM for ETB in recombinant systems [2]. The compound's in vitro potency is characterized by sub-nanomolar IC50 values (e.g., 0.09 nM in the absence of serum albumin), but its functional activity and in vivo efficacy exhibit unique, context-dependent profiles that differentiate it from other mixed and selective antagonists [3].

Why In-Class Endothelin Antagonists Cannot Substitute for L-749329 in Research


Substituting L-749329 with another mixed ETA/ETB antagonist (e.g., bosentan, SB209670) or a selective ETA antagonist (e.g., ambrisentan, sitaxentan) in experimental models introduces critical variability. While many compounds share the 'dual antagonist' classification, their relative receptor subtype affinities, functional selectivity in native human tissues, and sensitivity to plasma protein binding differ dramatically [1]. For example, in a direct comparison under identical conditions, the ETA Ki of L-749329 was 33.6 nM, significantly lower than that of A-127722 (0.07 nM) [2]. Furthermore, L-749329 exhibits a unique in vivo profile: in a porcine coronary injury model, its mixed antagonism resulted in only a non-significant 9% reduction in neointimal thickening, contrasting sharply with the efficacy reported for selective ETA antagonists [3]. Generic selection based solely on 'dual antagonist' classification will therefore not recapitulate the specific pharmacological profile of L-749329.

L-749329 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Analogs


Direct Comparison of ETA Receptor Binding Affinity (Ki) Under Standardized Conditions

In a direct head-to-head comparison of five non-peptide ET antagonists conducted under identical experimental conditions (0.2% BSA), L-749329 exhibited an ETA receptor Ki of 33.6 nM, which was significantly lower in potency compared to the reference compounds A-127722 (Ki = 0.07 nM), PD-156707 (Ki = 0.38 nM), FR139317 (Ki = 0.80 nM), and Ro-47-0203 (Ki = 3.67 nM) [1]. This 480-fold difference in affinity between L-749329 and A-127722 highlights a clear and quantifiable distinction in molecular interaction strength at the primary therapeutic target.

Endothelin ETA Receptor Binding Affinity Ki

Functional Selectivity Profile in Native Human Cardiovascular Tissue

In competition binding experiments using human left ventricle tissue, L-749329, along with other antagonists reported to have <100-fold selectivity in cloned receptors (PD142893, Ro-462005, bosentan, SB209670), did not distinguish between ETA and ETB receptor subtypes [1]. This contrasts with selective antagonists like BMS 182874, sitaxentan, and ambrisentan, which exhibited even greater ETA selectivity in human tissue than predicted by cloned receptor data [1]. The study concludes that for an antagonist to retain ETA-selectivity in vivo, it may require at least 1000-fold selectivity in in vitro assays, a threshold L-749329 does not meet.

Endothelin Functional Selectivity Human Tissue ETA/ETB

Impact of Plasma Protein Binding on Functional Potency: A Comparative Shift Analysis

In a direct comparison of four ET antagonists, the presence of 5% human serum albumin caused a differential shift in potency. For L-749329, the IC50 value increased 173-fold (from 0.29 nM to 50.2 nM) [1]. This shift was intermediate compared to A-127722 (30-fold shift, from 0.22 nM to 6.72 nM) and Ro-47-0203 (21-fold shift, from 5.7 nM to 122.7 nM) [1]. The magnitude of this shift provides a quantitative measure of how the in vitro efficacy of L-749329 is attenuated in a more physiologically relevant protein environment, a key differentiator for translating to in vivo studies.

Endothelin Plasma Protein Binding Potency Shift IC50

In Vivo Efficacy in Porcine Coronary Artery Restenosis Model: Comparison to Selective ETA Antagonists

In a 28-day porcine balloon/stent coronary artery injury model, treatment with L-749329 (1 mg/kg/h) resulted in a 9.0% reduction in mean neointimal thickness compared to vehicle-treated controls, an effect that was not statistically significant (P=0.13) [1]. The study's authors explicitly contrast this outcome with previous findings where a selective ETA antagonist (ABT-627) achieved a 48% reduction in neointimal area in a similar model [1]. This direct comparison of in vivo endpoints establishes a clear functional differentiation between mixed ETA/ETB antagonism (as exemplified by L-749329) and selective ETA antagonism in a disease-relevant model.

In Vivo Restenosis Neointimal Hyperplasia Porcine Model

Optimal Research and Preclinical Application Scenarios for L-749329


Investigating Mixed ETA/ETB Antagonism in Native Human Cardiovascular Tissue

Based on its inability to distinguish between ETA and ETB subtypes in human left ventricle [1], L-749329 is an ideal tool compound for studies requiring balanced, non-selective blockade of endothelin receptors in native tissue. It is particularly well-suited for exploring the functional consequences of simultaneous ETA and ETB inhibition in human cardiovascular disease models where receptor expression and subtype function may be altered compared to cell lines.

Modeling the Impact of High Plasma Protein Binding on In Vivo Efficacy

The 173-fold decrease in L-749329's potency in the presence of 5% human serum albumin [1] makes it a valuable reference compound for pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can use L-749329 to model how high plasma protein binding attenuates target engagement and to compare the in vivo free-drug hypothesis against less protein-bound analogs like A-127722 (30-fold shift).

Negative Control for Selective ETA Antagonist Efficacy in Vascular Injury Models

The finding that L-749329 produced only a non-significant 9% reduction in neointimal thickening [1] positions it as a critical negative control for experiments testing the hypothesis that selective ETA blockade is required for efficacy in restenosis. It can be used to benchmark the activity of novel selective ETA antagonists, establishing a baseline for the effect of mixed receptor blockade.

Structure-Activity Relationship (SAR) Studies in the Sulphonamide Antagonist Class

With a well-characterized binding profile (Ki ETA=33.6 nM in standardized assay conditions) [1], L-749329 serves as a key comparator within the sulphonamide-based series of ET antagonists. Its quantitative differences in affinity and functional selectivity compared to analogs like PD-156707 and Ro-47-0203 provide essential SAR data for medicinal chemistry efforts aimed at optimizing receptor subtype selectivity or reducing plasma protein binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-749329

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.